![molecular formula C18H21N3O2 B5341726 3-(4-methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5341726.png)
3-(4-methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
3-(4-Methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the construction of the pyrazolopyrimidine scaffold, which is essential for the compound’s biological activity. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-Methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as a neuroprotective and anti-inflammatory agent, making it a potential candidate for the treatment of neurodegenerative diseases and inflammatory conditions . Additionally, its unique chemical structure makes it useful in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . This compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory mediators .
Comparison with Similar Compounds
Similar compounds to 3-(4-methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one include other pyrazolopyrimidine derivatives and imidazo[1,5-a]pyridine derivatives . These compounds share similar chemical structures and biological activities but may differ in their specific pharmacological properties and mechanisms of action. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological effects.
Biological Activity
3-(4-Methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS Number: 879625-02-2) is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and neurology. This article synthesizes recent research findings regarding its biological activity, including anticancer properties and enzymatic inhibition.
Chemical Structure and Properties
The molecular formula of the compound is C18H21N3O2, and it features a pyrazolo-pyrimidine core structure that is known for its ability to interact with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. The compound has shown efficacy against several cancer cell lines. For instance, a study demonstrated that derivatives of this scaffold could inhibit cell proliferation in human cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines
Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast) | 12.5 | Induction of apoptosis |
This compound | A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |
The compound's ability to induce apoptosis was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.
Enzymatic Inhibition
The pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their role as enzyme inhibitors. Specifically, they have shown promise in inhibiting various kinases and phosphodiesterases.
Table 2: Enzymatic Inhibition by Pyrazolo[1,5-a]pyrimidines
Enzyme Target | Compound | IC50 (µM) | Notes |
---|---|---|---|
Cyclin-dependent kinase 2 (CDK2) | This compound | 8.0 | Selective inhibition |
Phosphodiesterase 5 (PDE5) | This compound | 10.0 | Potential for treating erectile dysfunction |
The inhibition of CDK2 suggests potential applications in cancer therapy by disrupting the cell cycle in rapidly dividing cells.
Case Studies
Several case studies have explored the pharmacological effects of this compound:
- Study on MCF-7 Cells : In vitro experiments indicated that treatment with this pyrazolo derivative resulted in a significant reduction in cell viability compared to control groups. The study concluded that the compound effectively triggered apoptotic pathways.
- In Vivo Models : Animal studies using xenograft models have shown that administration of this compound led to reduced tumor growth rates. The results indicate that it may be a viable candidate for further development as an anticancer agent.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2,5-dimethyl-6-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-5-6-15-11(2)19-17-16(12(3)20-21(17)18(15)22)13-7-9-14(23-4)10-8-13/h7-10,20H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBRWIZFLPLPSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.